![molecular formula C23H22Cl2N2O4S B4070808 N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4070808.png)
N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
描述
N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound characterized by its complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 4-(1-phenylethylsulfamoyl)phenol in the presence of a base such as potassium carbonate. This reaction is followed by the addition of acetic anhydride to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dimethylformamide, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing chlorine atoms.
科学研究应用
N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
相似化合物的比较
Similar Compounds
- N-(2,4-dichlorophenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
- N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a dichlorophenyl group and a phenylethylsulfamoyl group makes it particularly versatile in various applications, setting it apart from other similar compounds.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-16(17-5-3-2-4-6-17)27-32(29,30)21-11-9-20(10-12-21)31-15-23(28)26-14-18-7-8-19(24)13-22(18)25/h2-13,16,27H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFIANMMKFTCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-amino-4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4070727.png)
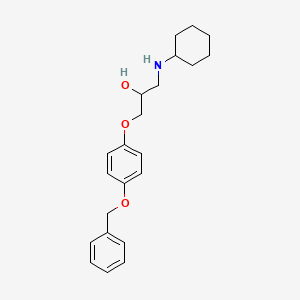
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4070736.png)
![2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B4070737.png)
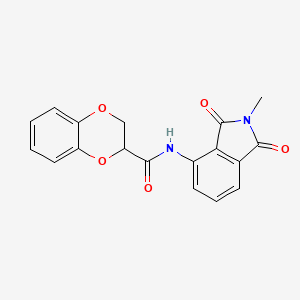
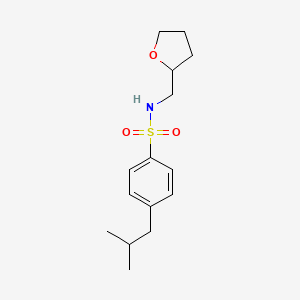
![N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4070757.png)
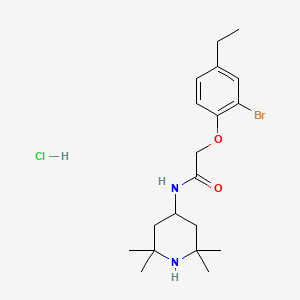
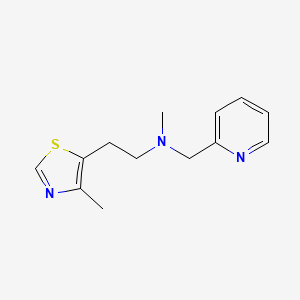
![1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B4070794.png)
![ethyl 1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4070805.png)
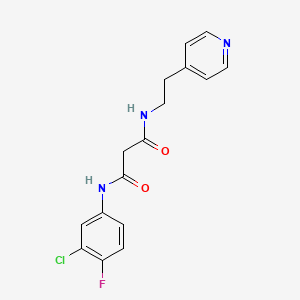
![N-(oxolan-2-ylmethyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4070819.png)
![6-amino-4-(2-chloro-4,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070828.png)
